PRT4165 - 31083-55-3

PRT4165

Catalog Number: EVT-280938
CAS Number: 31083-55-3
Molecular Formula: C15H9NO2
Molecular Weight: 235.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PRT4165 is a synthetic small molecule inhibitor that plays a significant role in scientific research, specifically in the fields of epigenetics, cell biology, and cancer research. [, ] It functions by inhibiting the catalytic activity of Polycomb Repressive Complex 1 (PRC1), a group of proteins involved in gene silencing. [, ] PRT4165 specifically targets the RING1A/B proteins within the PRC1 complex, which are responsible for the monoubiquitylation of histone H2A, a crucial epigenetic modification that leads to gene repression. [, , ]

Artemisinin

  • Compound Description: Artemisinin is a naturally occurring compound isolated from the plant Artemisia annua. It is a known antimalarial drug that also exhibits anti-cancer properties. []
  • Relevance: Artemisinin, along with PRT4165 and PTC-209, was investigated for its inhibitory effects on the BMI1 protein in leukemia cell lines. All three compounds demonstrated suppression of leukemia cell proliferation, suggesting potential as anti-cancer agents. []
  • Compound Description: PTC-209 is a small molecule inhibitor specifically targeting BMI1, a component of the Polycomb Repressive Complex 1 (PRC1). It inhibits BMI1 activity and exhibits anti-cancer effects. []
  • Relevance: PTC-209, in conjunction with PRT4165 and artemisinin, was used to study the effects of BMI1 inhibition on leukemia cell lines. Like PRT4165, PTC-209 suppressed cell growth, suggesting a role for BMI1 inhibition in anti-cancer strategies. []

Histone H2A

  • Compound Description: Histone H2A is a core histone protein that plays a crucial role in DNA packaging and chromatin structure. It is a target for various post-translational modifications, including ubiquitination, which can influence gene expression. [, ]
  • Relevance: PRT4165 is a potent inhibitor of PRC1-mediated histone H2A ubiquitination. [, ] This inhibition of H2A ubiquitination is directly related to PRT4165's mechanism of action in disrupting PRC1 activity and influencing gene expression. [, ]

Ubiquitin

  • Compound Description: Ubiquitin is a small protein involved in various cellular processes, including protein degradation and signaling pathways. It acts by attaching to target proteins, such as histone H2A, through a process called ubiquitination. []
  • Relevance: PRT4165 disrupts the accumulation of ubiquitin at DNA double-strand break sites. [] This inhibition of ubiquitination is crucial to PRT4165's effects on DNA damage response and repair mechanisms. []

RNF2 (Ring Finger Protein 2)

  • Compound Description: RNF2, also known as RING1B, is a core component of PRC1 and possesses E3 ubiquitin ligase activity. It specifically catalyzes the monoubiquitination of histone H2A, playing a crucial role in PRC1-mediated gene silencing. [, ]
  • Relevance: PRT4165 directly inhibits RNF2, along with its paralogue RING1A, in vitro. [] This inhibition of RNF2's E3 ligase activity is central to PRT4165's ability to block H2A ubiquitination and disrupt PRC1 function. []

RING1A (Ring Finger Protein 1A)

  • Compound Description: RING1A, similar to its paralogue RNF2, is a core component of PRC1 and possesses E3 ubiquitin ligase activity. It also participates in the monoubiquitination of histone H2A, contributing to PRC1-mediated gene silencing. []
  • Relevance: PRT4165 inhibits both RING1A and RNF2 in vitro, targeting their E3 ubiquitin ligase activities. [] This dual inhibition emphasizes PRT4165's specificity in disrupting PRC1-mediated H2A ubiquitination. []

RNF8 (Ring Finger Protein 8)

  • Compound Description: RNF8 is an E3 ubiquitin ligase involved in the early response to DNA double-strand breaks. It catalyzes ubiquitination events that are crucial for recruiting DNA repair factors to the damage sites. []
  • Relevance: While PRT4165 effectively inhibits RNF2 and RING1A, it does not affect RNF8's activity. [] This selectivity suggests that PRT4165's effects on ubiquitination at DNA damage sites are likely mediated through PRC1 inhibition rather than direct interference with RNF8. []

RNF168 (Ring Finger Protein 168)

  • Compound Description: RNF168 is another E3 ubiquitin ligase involved in the DNA damage response pathway. It acts downstream of RNF8, amplifying the ubiquitin signal at DNA damage sites to facilitate efficient DNA repair. []
  • Relevance: Similar to RNF8, PRT4165 does not directly inhibit RNF168's activity. [] This finding, coupled with the observation that PRT4165 inhibits ubiquitination despite efficient RNF8 recruitment, suggests that PRC1 activity, potentially through H2A monoubiquitination, is required for subsequent RNF8- and/or RNF168-mediated polyubiquitylation at DNA double-strand breaks. []
  • Compound Description: BMI1 is a core component of the PRC1 complex and plays a role in gene silencing and stem cell self-renewal. Its overexpression has been linked to various cancers. [, ]
  • Relevance: PRT4165 has been shown to indirectly affect BMI1 levels in endometrial cancer cells, influencing autophagy and apoptosis. [] Additionally, BMI1 inhibitors, including PRT4165, have demonstrated the ability to downregulate BMI1 expression, leading to the suppression of leukemia cell proliferation. [] These findings suggest a potential therapeutic strategy targeting BMI1 in specific cancers. [, ]

Lys05

  • Compound Description: Lys05 is a lysosomotropic agent that inhibits autophagy by raising the pH within lysosomes, preventing the fusion of autophagosomes with lysosomes and subsequent degradation of autophagic cargo. []
  • Relevance: Lys05 was used in combination with PRT4165 to assess their combined effect on endometrial cancer cells. The study found that combining PRT4165 with autophagy inhibitors like Lys05 did not enhance its anticancer efficacy. []

HCQ (Hydroxychloroquine)

  • Compound Description: Hydroxychloroquine is a drug commonly used to treat autoimmune diseases like rheumatoid arthritis and lupus. It also exhibits anti-malarial properties. Recently, it has been investigated for its potential as an autophagy inhibitor in cancer therapy. []
  • Relevance: Similar to Lys05, HCQ was used in combination with PRT4165 to evaluate their combined effect on endometrial cancer cells. The findings indicated that the combination of PRT4165 with autophagy inhibitors, including HCQ, did not improve its anticancer activity. []
Source and Classification

PRT4165 is classified as a small molecule inhibitor within the realm of epigenetic drugs. It is derived from research aimed at understanding and manipulating the functions of Polycomb group proteins, which are essential for maintaining the repressive state of chromatin. The compound's development is rooted in studies focusing on the biochemical activities of Polycomb Repressive Complex 1 and its role in various biological contexts, including cancer biology and developmental processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of PRT4165 has been explored through various methodologies, with a focus on optimizing yield and purity. The compound can be synthesized using microwave-assisted reactions, which enhance reaction rates and improve product yields. The specific synthetic route often involves multi-component reactions that integrate key reactants such as proline and aromatic aldehydes under controlled conditions to produce the desired compound efficiently .

Technical Insights

The synthesis typically requires careful control of reaction parameters, including temperature and solvent choice, to ensure optimal conditions for the formation of PRT4165. Techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring that impurities are minimized for subsequent biological assays.

Molecular Structure Analysis

Structure and Data

PRT4165 possesses a complex molecular structure that is critical for its function as an inhibitor. Its structural features include specific functional groups that facilitate binding to the target E3 ligase components within Polycomb Repressive Complex 1. The precise three-dimensional conformation of PRT4165 is essential for its inhibitory activity, allowing it to fit into the active site of the ligase enzymes effectively.

Structural Data

The molecular formula and weight of PRT4165 are essential parameters that define its chemical identity. Detailed structural analysis often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the compound's spatial arrangement and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

PRT4165 engages in specific chemical interactions that lead to the inhibition of ubiquitin ligase activity. The primary reaction involves competitive inhibition at the active site of RING1A and RNF2, two critical components of Polycomb Repressive Complex 1. This interaction prevents the transfer of ubiquitin moieties onto target substrates, thereby disrupting normal cellular signaling pathways related to gene repression and DNA damage repair.

Technical Insights

In vitro assays demonstrate that PRT4165 effectively inhibits H2A monoubiquitination in a concentration-dependent manner. The kinetics of this inhibition can be characterized through various biochemical assays that measure ubiquitin transfer rates in the presence of varying concentrations of PRT4165 .

Mechanism of Action

Process and Data

The mechanism by which PRT4165 exerts its effects involves direct interference with the enzymatic activity of Polycomb Repressive Complex 1. By binding to RING1A or RNF2, PRT4165 prevents these proteins from catalyzing the addition of ubiquitin to histone proteins, particularly histone H2A. This action leads to a decrease in transcriptional repression mediated by these histone modifications.

Data Supporting Mechanism

Experimental data indicate that treatment with PRT4165 results in a rapid reduction in levels of monoubiquitinated H2A within cells, demonstrating its potency as an inhibitor. This reduction correlates with changes in gene expression profiles, particularly in cancer cell lines where Polycomb-mediated repression plays a significant role in tumor progression .

Physical and Chemical Properties Analysis

Physical Properties

PRT4165 is characterized by specific physical properties such as solubility, melting point, and stability under various conditions. These properties are crucial for determining its suitability for biological applications and therapeutic use.

Chemical Properties

Chemically, PRT4165 exhibits stability under physiological conditions but may undergo degradation or modification when exposed to extreme pH or temperature variations. Its reactivity profile includes interactions typical for small molecule inhibitors targeting protein-protein interactions.

Applications

Scientific Uses

PRT4165 has significant applications in scientific research, particularly in studies focused on epigenetics, cancer biology, and chromatin dynamics. It serves as a valuable tool for investigating the roles of Polycomb Repressive Complex 1 in gene regulation and cellular processes such as differentiation and response to DNA damage.

Additionally, ongoing research explores its potential therapeutic applications in treating cancers characterized by aberrant Polycomb group protein activities. By inhibiting these pathways, PRT4165 may contribute to restoring normal gene expression patterns in affected cells .

Mechanistic Basis of PRT4165 Activity

Inhibition of Polycomb Repressive Complex 1 (PRC1) Ubiquitin Ligase Activity

PRT4165 (2-pyridine-3-yl-methylene-indan-1,3-dione) functions as a potent and selective inhibitor of PRC1-mediated histone H2A ubiquitylation, a process critical for epigenetic gene silencing. Biochemical assays reveal that PRT4165 directly targets the E3 ubiquitin ligase components within PRC1 complexes, achieving half-maximal inhibitory concentrations (IC50) as low as 3.9 μM against Bmi1/Ring1A subunits [5] [7]. This inhibition manifests rapidly in cellular environments, with studies demonstrating a >70% reduction in global histone H2A lysine 119 monoubiquitylation (H2AK119ub) within 60 minutes of treatment at 50 μM concentrations [1] [4]. The compound’s mechanism involves disrupting the catalytic activity of the RING domain-containing subunits rather than promoting protein degradation, distinguishing it from proteasome-targeting agents.

Table 1: Biochemical Effects of PRT4165 on PRC1 Activity

ParameterIn Vitro EffectIn Vivo/Cellular EffectSignificance
H2AK119ub LevelsComplete inhibition>70% reduction within 60 minDisrupts epigenetic silencing marks
Target EnzymesRNF2, RING1A (IC50 ~3.9 μM)BMI1/RING1A complex inhibitionSpecific PRC1 targeting
Self-UbiquitinationInhibited (Cell-free assays)Altered BMI1 subnuclear localizationPrevents PRC1 complex maturation/function
Catalytic MechanismBlocks E2-E3 substrate transferNo increase in BMI1/RING1A protein levelsNon-degradative inhibitory mechanism

The inhibitory action extends beyond canonical gene silencing roles, as PRC1 components are recruited to DNA double-strand breaks (DSBs), where they facilitate early chromatin remodeling events. By blocking PRC1’s E3 ligase function, PRT4165 effectively uncouples ubiquitin signaling from downstream DNA damage response mechanisms [1] [4] [8]. This establishes PRT4165 as a unique chemical tool for probing context-dependent PRC1 functions.

Targeting RNF2/RING1A-BMI1 Complexes in Histone H2A/H2AX Ubiquitylation

PRT4165 exhibits remarkable specificity toward the RING1 family paralogs (RNF2/RING1A) that constitute the catalytic core of PRC1 complexes. In vitro ubiquitin ligase activity assays demonstrate that PRT4165 completely abolishes the ubiquitylation of nucleosomal H2A and H2AX when catalyzed by RNF2, RING1A, or BMI1/RNF2 complexes [1] [2]. This inhibition is structurally selective, as the compound shows no appreciable activity against the structurally distinct RING E3 ligases RNF8 or RNF168, even at concentrations exceeding those effective against PRC1 components [1] [10]. This selectivity profile positions PRT4165 as a precise molecular tool for dissecting PRC1-specific functions within the broader ubiquitin signaling landscape.

The mechanistic basis for this selectivity lies in PRT4165’s interference with the E2-E3-substrate transfer mechanism. While RNF8 and RNF168 utilize UBC13 for K63-linked polyubiquitin chain formation, PRC1 complexes employ different E2 enzymes (e.g., UBE2E, UBE2D family members) for H2A/H2AX monoubiquitylation. PRT4165 likely exploits structural differences in the RING domains or associated substrate-binding interfaces of PRC1 ligases [2] [6]. Importantly, the compound’s efficacy persists regardless of whether RING1 or RNF2 serves as the primary catalytic subunit within variant PRC1 complexes, highlighting its broad utility against PRC1 activity [1].

Table 2: Specificity Profile of PRT4165 Against E3 Ubiquitin Ligases

E3 Ubiquitin LigaseComplex AssociationPRT4165 InhibitionFunctional Consequence of Inhibition
RNF2 (RING1B)Canonical/non-canonical PRC1Yes (Potent)Loss of H2AK119ub, impaired chromatin compaction
RING1APRC1 variantsYes (Potent)Loss of H2AK119ub
BMI1PRC1 (Regulatory subunit)Indirectly via complexImpaired PRC1 recruitment/stability
RNF8DNA Damage ResponseNoUnaffected DSB-initiated ubiquitin signaling
RNF168DNA Damage ResponseNoUnaffected K63-ubiquitin chain elongation

Disruption of DNA Damage Response (DDR) Signaling at Double-Strand Break Sites

The recruitment of PRC1 components to DSBs positions PRT4165 as a potent disruptor of early DDR signaling. Upon DNA damage induction, PRC1-mediated monoubiquitylation of H2A/H2AX at DSB sites creates a docking platform for downstream repair factors. PRT4165 treatment (50 μM, 60 min pre-treatment) dramatically abolishes the accumulation of ubiquitin conjugates at irradiation-induced foci (IRIF), even when upstream γH2AX formation and MDC1 recruitment remain intact [1] [4]. This results in a cascade of failures in DDR protein retention:

  • Ubiquitin Foci: Near-complete loss (~90%) of all detectable ubiquitin conjugates at DSB sites
  • 53BP1 Recruitment: Severe impairment (>80% reduction in foci formation)
  • BRCA1 Retention: Significant disruption (70-80% reduction)
  • RNF168 Accumulation: Failure to form stable foci despite intact RNF8 recruitment [1] [4]

These defects culminate in substantially delayed DSB repair. Functional assays using comet assays or γH2AX kinetics reveal that PRT4165-treated cells exhibit approximately 60% reduction in DSB repair efficiency at 8 hours post-irradiation compared to controls [1] [3]. This highlights the compound’s efficacy in experimentally inducing a repair-deficient phenotype without genetic manipulation.

Table 3: Impact of PRT4165 on DNA Damage Response Components

DDR Component/ProcessEffect of PRT4165Timeframe/DoseDownstream Consequence
Ubiquitin Foci (DSB sites)>90% inhibition60 min post-IR (50 μM)Loss of repair protein docking platform
53BP1 Foci Formation>80% inhibition1-4 h post-IRImpaired NHEJ pathway choice
BRCA1 Retention at DSBs70-80% inhibition1-4 h post-IRCompromised homologous recombination (HR)
RNF168 FociAbsent30-60 min post-IRFailure of ubiquitin chain amplification
DSB Repair Efficiency~60% reduction8 h post-IRGenomic instability, radiosensitization

Suppression of RNF8/RNF168-Independent Ubiquitin Cascade Activation

A critical mechanistic insight revealed through PRT4165 studies is the hierarchical dependency of the RNF8/RNF168-mediated ubiquitin cascade on prior PRC1 activity. Although RNF8 recruitment to DSBs occurs normally in PRT4165-treated cells—driven by phosphorylated MDC1—its catalytic output is abolished [1] [4]. This demonstrates that PRC1-mediated monoubiquitylation creates a necessary priming event on chromatin that licenses subsequent RNF8 and RNF168 activity. PRT4165, by blocking this priming step, effectively uncouples RNF8 recruitment from function, providing genetic evidence that RNF8 cannot initiate ubiquitylation on unmodified nucleosomes [1] [10].

This suppression extends to RNF168, which requires RNF8-generated signals for its focal accumulation and catalytic function in extending K63-linked ubiquitin chains. PRT4165 treatment phenocopies RNF168 deficiency despite normal upstream RNF8 localization, confirming that PRC1 activity lies upstream of both ligases in the DSB signaling pathway [1] [4] [10]. Consequently, PRT4165 treatment leads to an ~80% suppression of K63-linked polyubiquitin chain formation at DSBs, effectively truncating the ubiquitin signaling cascade before amplification can occur. This positions PRT4165 as a unique pharmacological tool for isolating PRC1-dependent ubiquitin signaling from the broader DDR network.

Properties

CAS Number

31083-55-3

Product Name

PRT4165

IUPAC Name

2-(pyridin-3-ylmethylidene)indene-1,3-dione

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H

InChI Key

OMHZFEWYVFWVLI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

2-pyridine-3-yl-methylene-indan-1,3-dione
PRT4165

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O

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